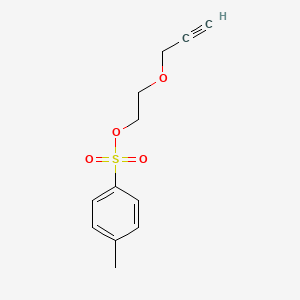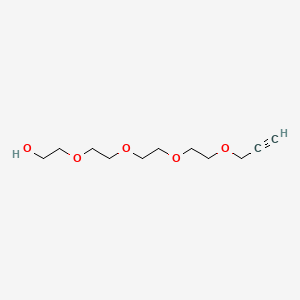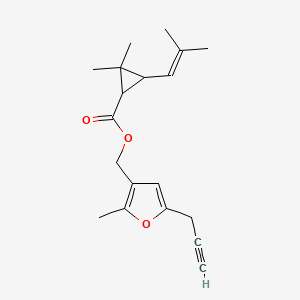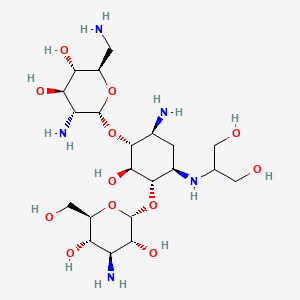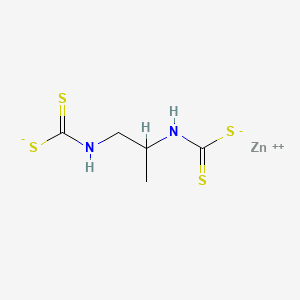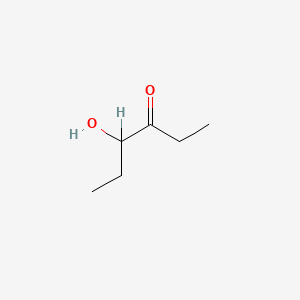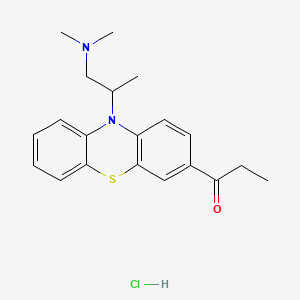![molecular formula C21H20F3N7O3S B1679704 N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide CAS No. 717907-75-0](/img/structure/B1679704.png)
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
Overview
Description
PF-562271 is a potent, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). It has shown significant potential in preclinical studies for its anti-cancer properties, particularly in inhibiting cell migration, proliferation, and inducing cell cycle arrest .
Mechanism of Action
Target of Action
PF-562271 primarily targets the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, morphology, and survival .
Mode of Action
PF-562271 binds to the ATP-binding site of FAK and Pyk2, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding inhibits the catalytic activity of FAK and Pyk2, thereby disrupting their signaling pathways .
Biochemical Pathways
The inhibition of FAK and Pyk2 by PF-562271 affects several biochemical pathways. These include the cell cycle, cytoskeleton, angiogenesis, and protein tyrosine kinase pathways . By inhibiting these pathways, PF-562271 can disrupt cell proliferation and migration, and induce cell cycle arrest .
Pharmacokinetics
PF-562271 is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours after administration . The systemic exposure to PF-562271 increases in a dose-dependent manner . The pharmacokinetics of pf-562271 is nonlinear, with more than proportional accumulation observed at steady-state exposure .
Result of Action
The inhibition of FAK and Pyk2 by PF-562271 leads to significant cellular effects. It inhibits cell adhesion and migration, decreases the focal adhesion (FA) surface area, and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . These effects can lead to the inhibition of tumor growth and metastasis .
Action Environment
The action of PF-562271 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the physiological state of the cells, and the specific microenvironment within the tumor
Biochemical Analysis
Biochemical Properties
PF-562271 interacts with FAK and Pyk2 enzymes, inhibiting their activity . It binds at the ATP binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK and Pyk2, thereby affecting the biochemical reactions they are involved in .
Cellular Effects
PF-562271 has significant effects on various types of cells and cellular processes. It inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the Focal Adhesion (FA) surface area . Additionally, PF-562271 treatment inhibits colony formation and induces cell senescence through G1 phase cell cycle arrest mediated DNA replication inhibition .
Molecular Mechanism
PF-562271 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds at the ATP binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding interaction inhibits the phosphorylation of FAK and Pyk2, leading to changes in cell adhesion, migration, and proliferation .
Temporal Effects in Laboratory Settings
Over time, PF-562271 has shown to inhibit FAK phosphorylation in a dose-dependent manner with an EC50 of 93 ng/mL . It has also been observed to inhibit tumor growth and induce apoptosis in various in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of PF-562271 vary with different dosages. Oral administration of PF-562271 at a dose of 5 mg/kg in rats implanted with MDA-MB-231 cells led to an increase in bone calcium and cancellous bone, thereby slowing tumor cell growth . At a higher dose of 25 mg/kg, PF-562271 inhibited tumor cell growth and induced cell apoptosis in mice models .
Metabolic Pathways
The main metabolic pathways of PF-562271 involve hydroxylation and dehydrogenation . It interacts with enzymes involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its ability to bind at the ATP binding site of FAK, it is likely that it may interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its role as a FAK and Pyk2 inhibitor, it is likely that it localizes to areas where these kinases are present and active .
Preparation Methods
The synthesis of PF-562271 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PF-562271 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule to enhance its activity or stability.
Substitution Reactions: Commonly used to introduce or replace functional groups on the molecule, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction can break down PF-562271 into its constituent parts under acidic or basic conditions.
Scientific Research Applications
PF-562271 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate its effects on cell migration, proliferation, and survival.
Medicine: Shows promise as a therapeutic agent in cancer treatment, particularly in inhibiting tumor growth and metastasis in various cancer models
Comparison with Similar Compounds
PF-562271 is compared with other FAK inhibitors such as TAE226 and VS-6062. While all these compounds inhibit FAK activity, PF-562271 is unique in its dual inhibition of both FAK and Pyk2, providing a broader spectrum of activity. Similar compounds include:
TAE226: Another FAK inhibitor with potent anti-cancer properties.
VS-6062: A selective FAK inhibitor used in various preclinical studies
Properties
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDKLVOWGIOKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471000 | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717907-75-0 | |
| Record name | PF-00562271 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-562271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PF-562271?
A1: PF-562271 primarily acts by inhibiting the kinase activity of FAK and Pyk2. [, , ] It binds to the kinase domain of these enzymes, preventing the phosphorylation of downstream signaling molecules. []
Q2: What are the downstream consequences of FAK and Pyk2 inhibition by PF-562271?
A2: Inhibition of FAK and Pyk2 by PF-562271 disrupts multiple downstream signaling pathways, including:
- FAK/Paxillin axis: PF-562271 disrupts F-actin reorganization by suppressing the FAK/Paxillin axis. []
- AKT/mTOR pathway: PF-562271 treatment leads to the downregulation of AKT/mTOR activity. [, , ]
- ERK pathway: Inhibition of FAK by PF-562271 affects the phosphorylation of ERK1/2, suggesting involvement of the FAK-ERK signaling pathway. [, , ]
- Cell cycle regulation: PF-562271 induces cell cycle arrest, impacting cell proliferation. [, ]
- Integrin signaling: PF-562271 targets integrin signaling by inhibiting FAK phosphorylation, which mediates integrin signaling pathways. [, ]
- Inflammatory responses: PF-562271 alleviates endothelial cell damage by lowering cellular oxidative stress levels and reducing inflammatory responses. []
Q3: What is the molecular formula and weight of PF-562271?
A3: The specific molecular formula and weight of PF-562271 are not provided in the research articles provided.
Q4: Is there any spectroscopic data available for PF-562271?
A4: The provided research articles do not include information regarding spectroscopic data for PF-562271.
Q5: How stable is PF-562271 under different conditions?
A5: While specific data on PF-562271 stability isn't detailed in the articles, one study highlights its excellent plasma stability with a half-life greater than 194.8 minutes. [] This suggests potential for in vivo applications, but further research is needed for comprehensive stability profiling.
Q6: Does PF-562271 exhibit any catalytic properties?
A6: PF-562271 functions as a kinase inhibitor, not a catalyst. It binds to the active site of FAK and Pyk2, preventing their catalytic activity. [, , ]
Q7: Have any computational studies been conducted on PF-562271?
A7: Yes, molecular dynamics (MD) simulations and docking studies have been employed to understand the interaction of PF-562271 and its analogs with FAK. [] These computational approaches can provide insights into binding affinities, key interactions, and aid in the design of more potent and selective inhibitors.
Q8: What is known about the SAR of PF-562271 and its analogs?
A8: Studies focusing on thieno[3,2-d]pyrimidine derivatives, structurally related to PF-562271, have explored their SAR. [] These investigations revealed that modifications in this scaffold can significantly impact FAK inhibitory activity, selectivity profiles against other kinases, and ultimately, in vivo efficacy.
Q9: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of PF-562271?
A9: While these aspects are crucial for drug development, the provided research articles primarily focus on the in vitro and in vivo activity and mechanism of action of PF-562271. They do not offer in-depth information on SHE regulations, detailed PK/PD profiles, resistance mechanisms, comprehensive toxicology data, or other aspects listed in points 8 through 26.
Q10: What is the historical context of FAK and Pyk2 as drug targets?
A27: FAK and Pyk2 emerged as attractive targets for cancer therapy due to their roles in tumor cell proliferation, survival, migration, and angiogenesis. [, ] The development of selective and potent inhibitors like PF-562271 represents a significant milestone in this field.
Q11: Are there any cross-disciplinary applications of PF-562271?
A11: Research on PF-562271 highlights its potential in various medical fields beyond oncology, including:
- Cardiac fibrosis: PF-562271 demonstrated the ability to attenuate cardiac fibrosis in mice models. [] This suggests potential applications in treating cardiac diseases associated with fibrosis.
- Knee osteoarthritis: Studies indicate that PF-562271 may play a role in improving knee osteoarthritis by modulating the FAK-PI3K signaling pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




